Methyl 5-bromo-6-cyanopyridine-3-carboxylate

CAS No.: 1805522-17-1

Cat. No.: VC5469905

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.044

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805522-17-1 |

|---|---|

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.044 |

| IUPAC Name | methyl 5-bromo-6-cyanopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 |

| Standard InChI Key | KXLHKTKXNRMHET-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(N=C1)C#N)Br |

Introduction

Chemical Structure and Properties

Molecular Characteristics

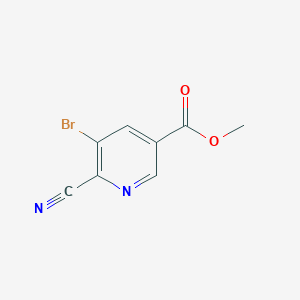

Methyl 5-bromo-6-cyanopyridine-3-carboxylate features a pyridine core with three distinct substituents: a bromine atom at position 5, a cyano group at position 6, and a methyl ester at position 3. The IUPAC name, methyl 5-bromo-6-cyanopyridine-3-carboxylate, reflects this substitution pattern. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.044 g/mol |

| InChI | InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 |

| InChI Key | KXLHKTKXNRMHET-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(N=C1)C#N)Br |

The bromine and cyano groups confer electrophilic character, enabling nucleophilic substitution and addition reactions, while the ester group offers opportunities for hydrolysis or transesterification.

Physicochemical Properties

Data on solubility and stability remain limited, but analogous pyridine derivatives exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. The compound’s melting and boiling points are undocumented, though its solid-state stability is inferred from successful storage under inert conditions.

Synthesis and Manufacturing

Synthetic Routes

-

Starting Material: 5-Bromo-6-cyanonicotinic acid.

-

Reagents: Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).

-

Solvent: DMF.

-

Conditions: Stirring at room temperature for 16 hours.

The reaction proceeds via nucleophilic acyl substitution, where K₂CO₃ deprotonates the carboxylic acid, facilitating methyl iodide’s attack. The crude product is purified via extraction and drying, yielding the ester .

Optimization and Yield

In the chloro analog synthesis, a 94.7% yield was achieved using 0.84 mmol of starting material . Similar efficiency is anticipated for the cyano variant, though reaction kinetics may vary due to the cyano group’s electron-withdrawing effects.

Reactivity and Chemical Behavior

Functional Group Reactivity

-

Bromine: Participates in Suzuki-Miyaura coupling or nucleophilic aromatic substitution, enabling aryl-aryl bond formation.

-

Cyano Group: Undergoes hydrolysis to carboxylic acids or reduction to amines, expanding utility in heterocycle synthesis.

-

Ester: Hydrolyzes to carboxylic acids under acidic or basic conditions, serving as a precursor for further derivatization.

Applications in Pharmaceutical Research

Drug Intermediate Uses

This compound is prized for constructing complex molecules, particularly kinase inhibitors and antiviral agents. Its bromine and cyano groups act as handles for introducing pharmacophores. For example, bromine can be replaced with heteroaryl groups to enhance target binding.

Case Studies in Drug Development

While specific case studies are scarce, related pyridine esters are integral to drugs like crizotinib (an ALK inhibitor) and nilotinib (a BCR-ABL inhibitor). The ester moiety in methyl 5-bromo-6-cyanopyridine-3-carboxylate likely serves as a masked carboxylic acid, a common prodrug strategy.

Comparative Analysis with Related Pyridine Derivatives

Structural Analogues

-

Methyl 5-bromo-3-cyanopicolinate (CAS 1256788-57-4): Differs in substituent positions (bromine at 5, cyano at 3), altering electronic properties and reactivity.

-

Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8): Chlorine instead of cyano reduces electrophilicity, impacting coupling reactions .

Functional Differences

The cyano group in methyl 5-bromo-6-cyanopyridine-3-carboxylate enhances electrophilicity compared to chloro or methyl analogs, facilitating nucleophilic attacks at position 6 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume